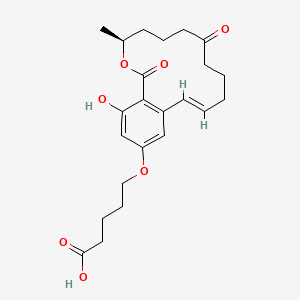
hapten ZEp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZEP is a compound commonly used in electron beam lithography as a resist material. It is known for its high sensitivity and resolution, making it a popular choice in the fabrication of nano-scale devices. The compound is a copolymer of chloromethacrylate and methylstyrene, which contributes to its unique properties .
Preparation Methods
The preparation of ZEP involves the copolymerization of chloromethacrylate and methylstyrene. This process typically requires the use of radical initiators and is carried out under controlled conditions to ensure the desired molecular weight and composition. Industrial production methods often involve large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions .
Chemical Reactions Analysis
ZEP undergoes various chemical reactions, including:
Oxidation: ZEP can be oxidized using strong oxidizing agents, leading to the formation of carboxyl and hydroxyl groups.
Reduction: Reduction of ZEP can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: ZEP can undergo substitution reactions where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
ZEP has a wide range of scientific research applications:
Chemistry: Used as a resist material in electron beam lithography for the fabrication of nano-scale devices.
Biology: Employed in the study of biological structures at the nano-scale level.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the manufacturing of microelectromechanical systems (MEMS) and other advanced technological devices .
Mechanism of Action
The mechanism of action of ZEP involves its interaction with electron beams during lithography. When exposed to an electron beam, the copolymer undergoes scission, leading to changes in its solubility. This allows for the selective removal of exposed or unexposed areas during the development process. The molecular targets involved in this process are primarily the chloromethacrylate and methylstyrene units, which undergo chemical changes upon exposure to the electron beam .
Comparison with Similar Compounds
ZEP is often compared with other electron beam resists such as poly(methyl methacrylate) (PMMA) and SML. While PMMA is known for its lower sensitivity, ZEP offers higher sensitivity due to the presence of chlorine atoms in its structure. SML, on the other hand, has a similar chemical structure to ZEP but lacks the chlorine atoms, resulting in lower sensitivity to electron exposure. The unique combination of chloromethacrylate and methylstyrene in ZEP provides it with superior lithographic performance compared to these similar compounds .
Similar Compounds
- Poly(methyl methacrylate) (PMMA)
- SML (a resist material similar to ZEP but without chlorine atoms)
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-[[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1 |
InChI Key |
KAKLPRJCHJCTSM-CFZDNBDDSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


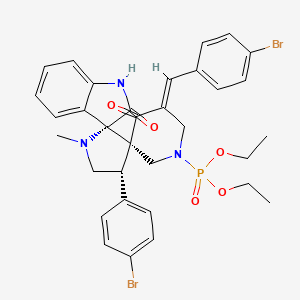

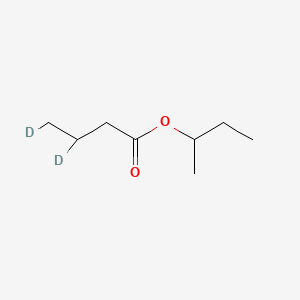
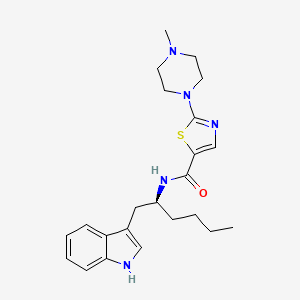
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
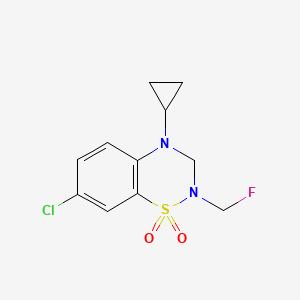


![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
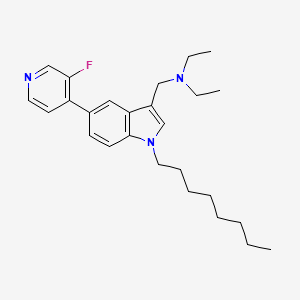
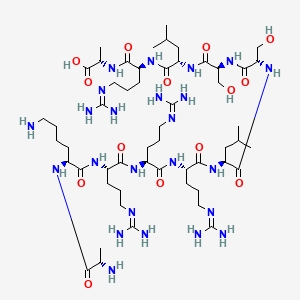
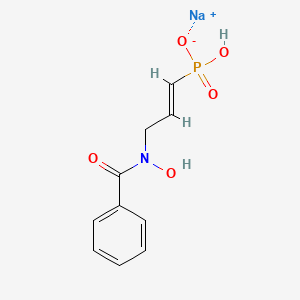
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)
